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Cat. No.: B15141898

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Carboxylase-IN-2 (PC-IN-2), also known as erianin, is a potent inhibitor of Pyruvate
Carboxylase (PC), a key enzyme in cellular metabolism. PC catalyzes the conversion of
pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes the tricarboxylic acid
(TCA) cycle.[1] In many cancer cells, PC activity is upregulated to support rapid proliferation
and biomass production.[2] Inhibition of PC with PC-IN-2 presents a promising therapeutic
strategy by disrupting cancer cell metabolism.[1][2] These application notes provide detailed
protocols for treating cells with PC-IN-2 to investigate its effects on cancer cell lines.

Mechanism of Action

Pyruvate Carboxylase-IN-2 exerts its anticancer effects by directly binding to and inhibiting
the enzymatic activity of Pyruvate Carboxylase.[1][2] This inhibition leads to a depletion of TCA
cycle intermediates, which in turn can induce metabolic stress, inhibit glycolysis, and promote
mitochondrial oxidative stress, ultimately leading to insufficient energy for cell proliferation.[2]
Downstream signaling pathways affected by PC inhibition include the Wnt/p-catenin pathway,
which is implicated in cancer progression.[1][3][4]
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Table 1: In Vitro Efficacy of Pyruvate Carboxylase-IN-2
(Erianin) in Various Cancer Cell Lines
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a Viability hours
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Esophageal MTT Cell
Eca-109 4,8,12 uM 24 hours 9]

Cancer Viability

Experimental Protocols
Protocol 1: Preparation of Pyruvate Carboxylase-IN-2
(Erianin) Stock and Working Solutions

Materials:
» Pyruvate Carboxylase-IN-2 (Erianin) powder
e Dimethyl sulfoxide (DMSO), sterile

o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

o Sterile microcentrifuge tubes
Procedure:
e Stock Solution Preparation (e.g., 10 mM):
o Aseptically weigh out the required amount of PC-IN-2 powder.

o Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For
example, for a compound with a molecular weight of 302.36 g/mol , dissolve 3.02 mgin 1
mL of DMSO.

o Vortex thoroughly until the compound is completely dissolved.

o Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw
cycles.
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o Store the stock solution at -20°C for up to 3 months.[10]

e Working Solution Preparation:

o On the day of the experiment, thaw an aliquot of the PC-IN-2 stock solution at room
temperature.

o Dilute the stock solution with complete cell culture medium to the desired final
concentrations (e.g., 10 nM to 20 uM).

o Important: The final concentration of DMSO in the cell culture medium should be kept low,
typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][11][12] For example, to
prepare a 10 uM working solution from a 10 mM stock, perform a 1:1000 dilution in culture
medium (e.g., add 1 pL of 10 mM stock to 999 uL of medium). This results in a final DMSO
concentration of 0.1%.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

Materials:

e Cancer cell line of interest

o 96-well cell culture plates

o Complete cell culture medium

e PC-IN-2 working solutions

e Cell Counting Kit-8 (CCK-8) or MTT reagent
e Microplate reader

Procedure:

e Cell Seeding:

o Trypsinize and count the cells.
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o Seed the cells in a 96-well plate at a density of approximately 5 x 103 to 2 x 104 cells per
well in 100 pL of complete medium.[2][5][6][7]

o Incubate the plate at 37°C in a 5% CO: incubator for 24 hours to allow for cell attachment.

[6]

e Cell Treatment:

o After 24 hours, remove the medium and replace it with 100 pL of fresh medium containing
various concentrations of PC-IN-2. Include a vehicle control group treated with the same
final concentration of DMSO as the highest PC-IN-2 concentration.

o Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][7][8]
 Viability Assessment (CCK-8):

o Add 10 pL of CCK-8 solution to each well.[2][5][7]

o Incubate the plate for 1-4 hours at 37°C.

o Measure the absorbance at 450 nm using a microplate reader.[2][7]
o Data Analysis:

o Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Wnt/-catenin
Signaling Pathway

Materials:

Cancer cell line of interest

6-well cell culture plates

Complete cell culture medium

PC-IN-2 working solutions
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» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-Wnt3a, anti--catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH
or (-actin)

e HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

¢ Cell Seeding and Treatment:

o Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the
time of harvest.

o Treat the cells with the desired concentrations of PC-IN-2 for the specified time (e.g., 24
hours).

e Protein Extraction:

Wash the cells with ice-cold PBS.

o

[e]

Lyse the cells with RIPA buffer on ice for 30 minutes.[8]

o

Scrape the cells and transfer the lysate to microcentrifuge tubes.

[¢]

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
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o Collect the supernatant containing the protein lysate.

e Protein Quantification:
o Determine the protein concentration of each sample using a BCA assay.
e Western Blotting:
o Denature equal amounts of protein (e.g., 20-40 pg) by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.
o Wash the membrane with TBST.
o Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane with TBST.

o Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations
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Caption: Signaling pathway affected by Pyruvate Carboxylase-IN-2.
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Caption: General experimental workflow for PC-IN-2 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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